molecular formula C8H6BrClO2 B1273138 3'-Bromo-5'-chloro-2'-hydroxyacetophenone CAS No. 59443-15-1

3'-Bromo-5'-chloro-2'-hydroxyacetophenone

Cat. No.: B1273138
CAS No.: 59443-15-1
M. Wt: 249.49 g/mol
InChI Key: FFAVKFQPEOGJOA-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

3’-Bromo-5’-chloro-2’-hydroxyacetophenone plays a significant role in biochemical reactions, particularly in the synthesis of racemates of 8-bromo-6-chloro-2-alkyl substituted chroman-4-ones . It interacts with various enzymes and proteins, facilitating the formation of structurally related dienones by reacting with appropriate aldehydes . These interactions are crucial for the compound’s ability to participate in the synthesis of bioactive molecules.

Cellular Effects

The effects of 3’-Bromo-5’-chloro-2’-hydroxyacetophenone on cellular processes are diverse. It influences cell function by participating in the synthesis of bioactive compounds that can affect cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

At the molecular level, 3’-Bromo-5’-chloro-2’-hydroxyacetophenone exerts its effects through binding interactions with biomolecules. It participates in enzyme-catalyzed reactions, leading to the formation of bioactive compounds . The compound’s ability to act as a precursor in the synthesis of chroman-4-ones and chalcones highlights its role in enzyme inhibition or activation and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3’-Bromo-5’-chloro-2’-hydroxyacetophenone can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function

Dosage Effects in Animal Models

The effects of 3’-Bromo-5’-chloro-2’-hydroxyacetophenone vary with different dosages in animal models. Higher doses may lead to toxic or adverse effects, while lower doses may be more effective in facilitating the synthesis of bioactive compounds . Understanding the threshold effects and optimal dosages is crucial for its safe and effective use in biochemical research.

Metabolic Pathways

3’-Bromo-5’-chloro-2’-hydroxyacetophenone is involved in various metabolic pathways, particularly in the synthesis of chroman-4-ones and chalcones . It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways highlights its importance in biochemical reactions and pharmaceutical development.

Transport and Distribution

Within cells and tissues, 3’-Bromo-5’-chloro-2’-hydroxyacetophenone is transported and distributed through interactions with transporters and binding proteins . These interactions affect its localization and accumulation, influencing its overall activity and function. Understanding the transport and distribution mechanisms is essential for optimizing its use in biochemical research.

Subcellular Localization

The subcellular localization of 3’-Bromo-5’-chloro-2’-hydroxyacetophenone is influenced by targeting signals and post-translational modifications These factors direct the compound to specific compartments or organelles, affecting its activity and function

Preparation Methods

Synthetic Routes and Reaction Conditions

3’-Bromo-5’-chloro-2’-hydroxyacetophenone can be synthesized by bromination of 5-hydroxy-2-nitroacetophenone in a mixture of chloroform, carbon tetrachloride, and ethyl acetate at 61°C . This method yields the desired compound with a moderate yield of 15%.

Industrial Production Methods

While specific industrial production methods for 3’-Bromo-5’-chloro-2’-hydroxyacetophenone are not widely documented, it is typically produced in a controlled laboratory environment using the aforementioned synthetic routes. The process involves careful handling of reagents and maintaining specific reaction conditions to ensure the purity and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

3’-Bromo-5’-chloro-2’-hydroxyacetophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Aldehydes: Used in the synthesis of chalcones and dienones.

    Chloroform, Carbon Tetrachloride, Ethyl Acetate: Used in the bromination process.

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3’-Bromo-5’-chloro-2’-hydroxyacetophenone is unique due to its specific halogenation pattern, which imparts distinct chemical reactivity and biological activity. Its ability to participate in the synthesis of bioactive molecules, such as 8-bromo-6-chloro-2-substituted 4-chromanone, sets it apart from other similar compounds .

Properties

IUPAC Name

1-(3-bromo-5-chloro-2-hydroxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClO2/c1-4(11)6-2-5(10)3-7(9)8(6)12/h2-3,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFAVKFQPEOGJOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=CC(=C1)Cl)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50370785
Record name 3'-Bromo-5'-chloro-2'-hydroxyacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59443-15-1
Record name 3'-Bromo-5'-chloro-2'-hydroxyacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3'-Bromo-5'-chloro-2'-hydroxyacetophenone
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is 1-(3-bromo-5-chloro-2-hydroxyphenyl)ethanone used in the synthesis of chalcones?

A: 1-(3-Bromo-5-chloro-2-hydroxyphenyl)ethanone serves as a crucial starting material in the synthesis of chalcones. [, ] The compound, also known as 3'-bromo-5'-chloro-2'-hydroxyacetophenone, undergoes a condensation reaction with various benzaldehydes. [, ] This reaction, typically carried out in the presence of a base, forms a carbon-carbon double bond, resulting in the formation of a series of chalcone derivatives with varying substituents on the phenyl ring. []

Q2: What can be said about the antimicrobial activity of the synthesized chalcones?

A: The synthesized chalcones, derived from 1-(3-bromo-5-chloro-2-hydroxyphenyl)ethanone, were tested for their antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. [] The research demonstrated that these chalcone derivatives exhibited varying degrees of antimicrobial activity. Importantly, their effectiveness was compared to standard antimicrobial drugs like Amoxicillin, Ciprofloxacin, and Griseofulvin. [] This comparison provides a valuable benchmark for assessing the potential of these novel chalcones as antimicrobial agents.

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